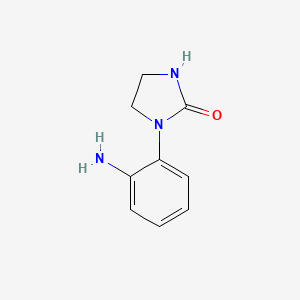

1-(2-Aminophenyl)imidazolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

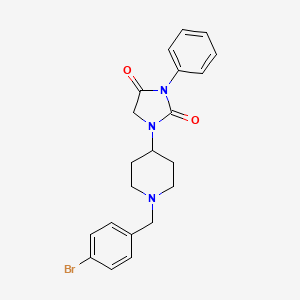

1-(2-Aminophenyl)imidazolidin-2-one is a chemical compound that is part of the imidazolidin-2-one family . It is a heterocyclic compound, which means it contains atoms of at least two different elements as part of its ring structure .

Synthesis Analysis

The synthesis of imidazolidin-2-ones has been a subject of continuous research. One of the most common approaches to imidazolidin-2-one derivatives is the direct incorporation of the carbonyl group into 1,2-diamines . More recently, γ-Al 2 O 3 was reported to catalyze the formation of 1-(2-hydroxyethyl)imidazolidin-2-one from 2-[(2-aminoethyl)amino]ethan-1-ol, at 250 °C in supercritical CO 2 .Molecular Structure Analysis

The molecular structure of 1-(2-Aminophenyl)imidazolidin-2-one consists of a five-membered ring with two nitrogen atoms and a carbonyl group . The empirical formula is C9H11N3O, and the molecular weight is 177.20 .Chemical Reactions Analysis

Imidazolidin-2-ones are known to undergo a variety of chemical reactions. For instance, they can be transformed into a broad variety of complex structures . They are also used as chiral auxiliaries for asymmetric transformations .Physical And Chemical Properties Analysis

1-(2-Aminophenyl)imidazolidin-2-one is a colorless to off-white liquid . Its empirical formula is C9H11N3O, and it has a molecular weight of 177.20 .Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry Applications

Stereochemistry and Skeletal Modifications : Imidazolidin-4-ones, closely related to 1-(2-Aminophenyl)imidazolidin-2-one, have been extensively studied for their unique stereochemical properties and applications in skeletal modifications of bioactive oligopeptides. They serve as proline surrogates or for protecting the N-terminal amino acid against enzyme-catalyzed hydrolysis. A study demonstrated unexpected stereoselectivity in the formation of imidazolidin-4-ones when reacting benzaldehydes with alpha-aminoamide derivatives of primaquine, highlighting the role of intramolecular hydrogen bonds (Ferraz et al., 2007).

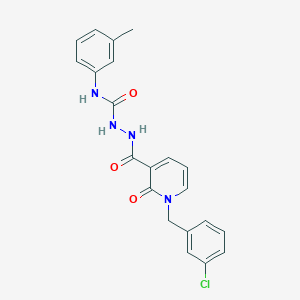

Gold-Catalyzed Synthesis : Another study showcases the solid phase synthesis of a small library of imidazolidin-2-ones using gold catalysis. This approach is noted for its high chemo- and regioselectivity, demonstrating the compound's versatility in generating drug-like heterocycles (La-Venia et al., 2016).

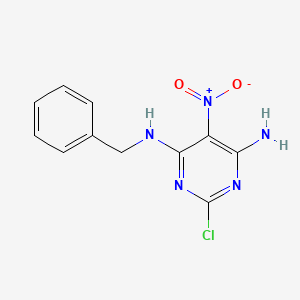

Pharmacological Applications

Antimalarial and Antiproliferative Activities : Derivatives of imidazolidin-4-ones have shown a range of biological activities, including antimalarial and antiproliferative effects. Their widespread structural motif in natural products and pharmaceuticals emphasizes their importance in drug development (Xu et al., 2010).

Antinociceptive Effects : Specific hydantoin derivatives, another class of compounds related to imidazolidin-2-ones, exhibit significant antinociceptive effects in mice, suggesting their potential for developing new analgesics (Queiroz et al., 2015).

Materials Science Applications

- Corrosion Inhibition : The compound's derivatives have been evaluated for their effectiveness as corrosion inhibitors, demonstrating significant potential in protecting materials from degradation (Cruz et al., 2004).

Zukünftige Richtungen

Imidazolidin-2-ones and their analogues are widely found in pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses . Therefore, the development of sustainable and more efficient protocols for the synthesis of these heterocycles is a promising area of future research .

Eigenschaften

IUPAC Name |

1-(2-aminophenyl)imidazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c10-7-3-1-2-4-8(7)12-6-5-11-9(12)13/h1-4H,5-6,10H2,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOHCFTKQSBOKET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C2=CC=CC=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Aminophenyl)imidazolidin-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopropyl-2-[4-(4-fluorobenzenesulfonamido)phenyl]acetamide](/img/structure/B2987459.png)

![1-({[5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B2987467.png)

![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2987468.png)

![Ethyl 5-(benzo[d][1,3]dioxole-5-carboxamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2987472.png)

![N-[(dimethylamino)methylene]-2-(4-fluorophenyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B2987474.png)

![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-4-chlorobenzenesulfonamide](/img/structure/B2987475.png)

![5-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B2987476.png)

![3-chloro-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2987478.png)

![2-[[3-(2-methoxyethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2987479.png)